molecular formula C24H18ClFN2S2 B2927309 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-phenylpyrimidine CAS No. 338960-99-9

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-phenylpyrimidine

Cat. No.: B2927309
CAS No.: 338960-99-9
M. Wt: 452.99
InChI Key: PFQFGDVRRMMRKI-UHFFFAOYSA-N
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Description

The compound “4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-phenylpyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with phenyl groups and sulfanyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (phenyl and pyrimidine) and polar sulfanyl groups . The presence of these groups would likely result in a planar structure with potential for pi-pi stacking interactions.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present . The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, while the sulfanyl groups could be involved in redox reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of aromatic rings would likely result in a relatively high boiling point and low solubility in water, while the sulfanyl groups could potentially increase its reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel 4-thiopyrimidine derivatives, including compounds with chlorobenzyl and fluorophenyl groups, have been synthesized for structural and cytotoxic activity analysis. These compounds exhibit varied cytotoxic effects against different cancer cell lines, highlighting their potential in anticancer research (Stolarczyk et al., 2018).

Material Science Applications

  • Thiophenyl-substituted benzidines, which share structural similarities with the compound , have been used to synthesize transparent polyimides with high refractive indices and low birefringence, suggesting potential applications in advanced optical materials (Tapaswi et al., 2015).

Antiviral Activity

  • Pyrimidine derivatives with sulfanyl groups have been explored for their antiviral activities, particularly against herpes and retroviruses. This indicates the potential of such compounds in developing new antiviral therapies (Holý et al., 2002).

Fungicidal Activity

  • Aryl ethers of pyrimidine derivatives have been synthesized and evaluated for their fungicidal activities. This suggests possible applications in agricultural chemistry (Erkin et al., 2016).

Vibrational Spectroscopic Analysis

  • A detailed vibrational spectral analysis has been conducted on a closely related compound, providing insights into its structural and electronic properties. Such studies are crucial for understanding the physicochemical characteristics of potential pharmaceutical agents (Alzoman et al., 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(4-fluorophenyl)sulfanyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2S2/c25-19-8-6-17(7-9-19)15-29-16-21-14-23(30-22-12-10-20(26)11-13-22)28-24(27-21)18-4-2-1-3-5-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQFGDVRRMMRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)F)CSCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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